molecular formula C16H21N3O2 B14325366 1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- CAS No. 110577-54-3

1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)-

Cat. No.: B14325366
CAS No.: 110577-54-3
M. Wt: 287.36 g/mol
InChI Key: YSUZUUMCYNAWBL-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole derivatives typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The preparation of chalcones, which are intermediates in the synthesis, can be achieved from an aromatic aldehyde and an acetophenone in the presence of a basic catalyst .

Industrial Production Methods

Industrial production methods for triazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include triazolium salts, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-1,2,4-Triazole derivatives have a wide range of scientific research applications:

    Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as probes for biological pathways.

    Medicine: Investigated for their potential as antifungal, antibacterial, and anticancer agents.

    Industry: Used in the development of agrochemicals and as corrosion inhibitors

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole derivatives involves their ability to bind to various biological targets through hydrogen bonding and dipole interactions. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The specific molecular targets and pathways involved depend on the particular triazole derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomeric form of triazole with different nitrogen atom positions.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal agent.

Uniqueness

1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This compound’s ability to act as a versatile scaffold for the development of new drugs and agrochemicals sets it apart from other triazole derivatives .

Properties

CAS No.

110577-54-3

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)14(15(20)19-11-17-10-18-19)9-12-5-7-13(21-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3

InChI Key

YSUZUUMCYNAWBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=C(C=C1)OC)C(=O)N2C=NC=N2

Origin of Product

United States

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